N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine

Descripción general

Descripción

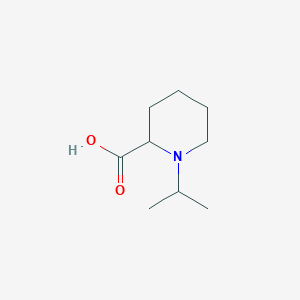

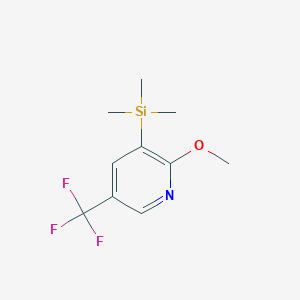

The compound "N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine" is a derivative of glycine, an amino acid, which has been modified to include a trifluoromethylphenyl group and a tert-butoxycarbonyl (Boc) protecting group. This modification is typically employed to alter the physical and chemical properties of the amino acid for various applications in chemical synthesis and pharmaceutical research.

Synthesis Analysis

The synthesis of arylglycines, such as "N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine," can be achieved through the reaction of diethyl N-Boc-iminomalonate with organomagnesium compounds, as described in the synthesis of substituted aryl N-Boc-aminomalonates . This method provides a stable and highly reactive electrophilic glycine equivalent, which is a key intermediate in the synthesis of arylglycines.

Molecular Structure Analysis

While the specific molecular structure analysis of "N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine" is not detailed in the provided papers, the general structure of Boc-protected amino acids can be inferred. The Boc group is known to protect the amine functionality during synthesis, and the aryl group introduces steric and electronic effects that can influence the reactivity and conformation of the molecule .

Chemical Reactions Analysis

The Boc-protected amino acids are versatile intermediates in the synthesis of various unnatural amino acids and can undergo a range of chemical reactions. For instance, N-(Boc)-L-(2-Bromoallyl)-glycine, a related compound, can be used to synthesize different unnatural amino acids through biocatalytic kinetic hydrolytic resolution and further chemical transformations . The Boc group itself can be removed under acidic conditions, allowing for the amino group to participate in subsequent reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected amino acids like "N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine" are influenced by the protective groups and substituents on the aromatic ring. The trifluoromethyl group is highly electronegative, which can affect the acidity of the amino acid and its hydrogen bonding capabilities. The Boc group increases the steric bulk and protects the amine from unwanted side reactions . The specific solubility, melting point, and other physical properties would depend on the exact structure and substituents of the compound.

Aplicaciones Científicas De Investigación

Summary of the Application

The compound is used in the synthesis of antidepressant molecules via metal-catalyzed reactions . This is an important field of medicinal chemistry, as depression is one of the most debilitating conditions in the world today .

Methods of Application or Experimental Procedures

The synthesis of antidepressant molecules involves the use of different transition metals, including iron, nickel, and ruthenium, as catalysts . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .

Results or Outcomes

The review examines current developments in the catalytic synthesis of antidepressants and their potential application over the previous thirteen years . Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .

2. Preparation of Tertiary Phosphines

Summary of the Application

The compound is used in the preparation of tertiary phosphines . The use of a wide range of tervalent phosphorus ligands in transition metal catalysis and in organocatalysis continues to be a major driver in the chemistry of traditional P–C-bonded phosphines .

Methods of Application or Experimental Procedures

The synthesis of tertiary phosphines involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This synthetic approach continues to be the most widely-used and universal .

Results or Outcomes

A significant number of review articles has been published in 2020 and some of these reviews are cited in the various sections of this report . The use of a wide range of tervalent phosphorus ligands in transition metal catalysis and in organocatalysis continues to be a major driver in the chemistry of traditional P–C-bonded phosphines .

3. Synthesis of 4-(Trifluoromethyl)phenyl Thiourea

Summary of the Application

4-(Trifluoromethyl)phenyl thiourea is an organic compound used as a building block in organic synthesis . It’s a part of the family of thioureas, which are versatile compounds in organic chemistry, known for their diverse applications in medicinal chemistry, agriculture, and material science .

Methods of Application or Experimental Procedures

The synthesis of 4-(Trifluoromethyl)phenyl thiourea involves the reaction of the corresponding amine with an isothiocyanate . The reaction is typically carried out in a suitable solvent at elevated temperatures .

Results or Outcomes

4-(Trifluoromethyl)phenyl thiourea is a valuable building block in organic synthesis, enabling the preparation of a wide range of complex organic molecules .

4. Synthesis of Anti-depressant Molecules

Summary of the Application

Compounds with similar structures are used in the synthesis of anti-depressant molecules . Depression is a common mental health disorder, and the development of effective treatments is a significant area of research .

Methods of Application or Experimental Procedures

The synthesis of anti-depressant molecules involves various chemical reactions, including the formation of an enolate and its trapping with N-phenyl-bis(trifluoromethanesulfonimide) . The resultant compound then reacts with 3,4-dichlorophenyl boronic acid to generate the final product .

Results or Outcomes

The synthesized anti-depressant molecules have shown promising results in preliminary tests . The yield of the reaction was 96%, and the enantiomeric excess was 99% .

5. Synthesis of 4-(Trifluoromethyl)phenyl Thiourea

Summary of the Application

4-(Trifluoromethyl)phenyl thiourea is an organic compound used as a building block in organic synthesis . It’s a part of the family of thioureas, which are versatile compounds in organic chemistry, known for their diverse applications in medicinal chemistry, agriculture, and material science .

Methods of Application or Experimental Procedures

The synthesis of 4-(Trifluoromethyl)phenyl thiourea involves the reaction of the corresponding amine with an isothiocyanate . The reaction is typically carried out in a suitable solvent at elevated temperatures .

Results or Outcomes

4-(Trifluoromethyl)phenyl thiourea is a valuable building block in organic synthesis, enabling the preparation of a wide range of complex organic molecules .

6. Synthesis of Anti-depressant Molecules

Summary of the Application

Compounds with similar structures are used in the synthesis of anti-depressant molecules . Depression is a common mental health disorder, and the development of effective treatments is a significant area of research .

Methods of Application or Experimental Procedures

The synthesis of anti-depressant molecules involves various chemical reactions, including the formation of an enolate and its trapping with N-phenyl-bis(trifluoromethanesulfonimide) . The resultant compound then reacts with 3,4-dichlorophenyl boronic acid to generate the final product .

Results or Outcomes

The synthesized anti-depressant molecules have shown promising results in preliminary tests . The yield of the reaction was 96%, and the enantiomeric excess was 99% .

Propiedades

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[4-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3NO4/c1-13(2,3)22-12(21)18-10(11(19)20)8-4-6-9(7-5-8)14(15,16)17/h4-7,10H,1-3H3,(H,18,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIYJIQGEQQZLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624569 | |

| Record name | [(tert-Butoxycarbonyl)amino][4-(trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine | |

CAS RN |

847147-40-4 | |

| Record name | [(tert-Butoxycarbonyl)amino][4-(trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 847147-40-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-tert-butylbenzo[d]oxazol-2(3H)-one](/img/structure/B1322045.png)

![3-Azabicyclo[3.2.1]octan-8-ol](/img/structure/B1322052.png)

![4'-Nitro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1322065.png)

![3H-Spiro[2-benzofuran-1,3'-pyrrolidine]](/img/structure/B1322070.png)

![(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1322072.png)